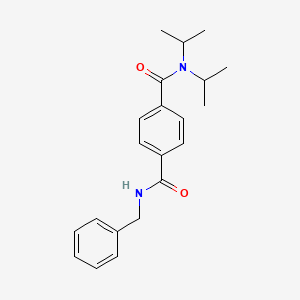

N'-benzyl-N,N-diisopropylterephthalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N'-benzyl-N,N-diisopropylterephthalamide often involves complex reactions and methodologies. For example, a novel rearrangement aromatization of benzo[c]oxepine has been utilized for the synthesis of substituted naphthalenes, demonstrating the potential for innovative approaches in synthesizing complex organic compounds (Wang et al., 2012). Additionally, the triflic acid-mediated cyclization reactions of N-cinnamoyl-1-naphthylamines have shown unique cascade reactions leading to novel heptacyclic structures (King et al., 2013), indicating a versatile approach that could be relevant for synthesizing N'-benzyl-N,N-diisopropylterephthalamide.

Molecular Structure Analysis

The molecular structure of compounds closely related to N'-benzyl-N,N-diisopropylterephthalamide has been detailed through various analyses, including X-ray crystallography. For instance, N,N′‐Bis(pyridin‐4‐ylmethyl)terephthalamide dihydrate has been studied, revealing a self-interpenetrating hydrogen-bonding network that influences the stability and interactions of the compound (Zhang & You, 2005).

Chemical Reactions and Properties

Chemical reactions involving N'-benzyl-N,N-diisopropylterephthalamide analogs highlight the compound's reactivity and potential chemical properties. For example, the synthesis and crystal structures of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have provided insights into their reactivity and interaction with anions, showcasing the chemical versatility of these compounds (Younes et al., 2020).

Physical Properties Analysis

The study of related compounds has yielded valuable information on physical properties such as transition temperatures, optical properties, and crystallization behavior. For example, the analysis of various 2,6-disubstituted naphthalenes has provided data on their nematogenic behavior, transition temperatures, and optical anisotropies (Seed et al., 2000), which could inform the study of N'-benzyl-N,N-diisopropylterephthalamide's physical properties.

Chemical Properties Analysis

The chemical properties of N'-benzyl-N,N-diisopropylterephthalamide and similar compounds can be inferred from studies on their synthesis, reactivity, and interactions with other molecules. For instance, the directed assembly and characterization of polymers based on semi-rigid terephthalamide derivatives highlight the influence of ligand isomerism and identity on the formation of complex structures (Chen et al., 2020), providing insight into the chemical behavior of N'-benzyl-N,N-diisopropylterephthalamide.

Applications De Recherche Scientifique

Environmental Impact and Toxicology

The study of volatile organic compounds like naphthalene and benzene has highlighted their toxicological effects on insects, revealing alterations in reproduction, development, and neurotransmission. These findings suggest the importance of understanding the environmental and biological impacts of similar aromatic compounds, which could extend to derivatives like N'-benzyl-N,N-diisopropylterephthalamide (Pájaro-Castro et al., 2017).

Material Science and Organic Electronics

In materials science, derivatives of naphthalene and related aromatic compounds have been explored for their potential in organic electronics. For instance, easily synthesized naphthalene tetracarboxylic diimide semiconductors have shown high electron mobility in air, indicating their suitability for use in organic field-effect transistors (OFETs). This research points towards the potential of N'-benzyl-N,N-diisopropylterephthalamide in the development of new materials for electronic applications (See et al., 2008).

Organic Chemistry and Catalysis

Research in organic chemistry has led to the development of novel synthetic methods and applications, particularly in the context of metal-organic frameworks (MOFs). The amino-modified Zr-terephthalate MOF, for example, has been shown to act as an effective acid-base catalyst for cross-aldol condensation, demonstrating the utility of aromatic compounds in catalysis and synthetic chemistry. This suggests potential applications for N'-benzyl-N,N-diisopropylterephthalamide in catalysis or as a building block in MOF construction (Vermoortele et al., 2011).

Propriétés

IUPAC Name |

1-N-benzyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-15(2)23(16(3)4)21(25)19-12-10-18(11-13-19)20(24)22-14-17-8-6-5-7-9-17/h5-13,15-16H,14H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTMVVSOLVNPTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597995.png)

![4-[(2R)-2-hydroxy-2-phenylacetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5598011.png)

![4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5598020.png)

![2-ethoxy-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5598026.png)

![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5598032.png)

![benzyl 8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5598034.png)

![6-(4-chlorophenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5598039.png)

![(3aR*,6S*)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(3-methylbenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5598046.png)

![3-ethyl-8-[5-fluoro-2-(trifluoromethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598071.png)

![3,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5598096.png)

![N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5598108.png)